

# Comparative Analysis of Beta-Lactamase Inhibitors Against ESBL-Producing E. coli

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Preamble: Initial inquiries for "**Pilabactam sodium**" did not yield publicly available data necessary for a comparative analysis. This guide, therefore, presents a detailed comparison of three established beta-lactamase inhibitors: Tazobactam, Avibactam, and Relebactam, in their respective commercially available combinations, against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli.

## **Executive Summary**

The emergence of ESBL-producing E. coli poses a significant challenge to antimicrobial chemotherapy. Beta-lactamase inhibitors, when combined with beta-lactam antibiotics, are a crucial therapeutic strategy. This guide provides a comparative overview of the in vitro efficacy of Piperacillin-Tazobactam, Ceftazidime-Avibactam, and Imipenem-Relebactam against ESBL-producing E. coli. The data presented is compiled from various in vitro studies and is intended to inform research and development efforts in this critical area.

## **Data Presentation: In Vitro Susceptibility**

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for the three beta-lactam/beta-lactamase inhibitor combinations against ESBL-producing E. coli. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.



Table 1: Comparative MIC Values (μg/mL) of Piperacillin-Tazobactam against ESBL-Producing E. coli

| Study/Region                               | Number of<br>Isolates | MIC50 | MIC90    | Susceptibility<br>(%)                                                     |
|--------------------------------------------|-----------------------|-------|----------|---------------------------------------------------------------------------|
| Study 1                                    | 11,931                | -     | -        | Varies by co-<br>resistance                                               |
| Study 2<br>(Urosepsis<br>isolates)         | -                     | -     | -        | Lower mortality difference in urinary source infections[1]                |
| Study 3<br>(Bacteremia)                    | -                     | -     | -        | No significant difference in mortality vs. carbapenems in some studies[2] |
| Study 4 (ESBL-<br>producers with<br>OXA-1) | -                     | -     | Elevated | Reduced susceptibility[3]                                                 |

Note: Susceptibility breakpoints for piperacillin-tazobactam can vary (e.g., CLSI  $\leq$ 16/4  $\mu$ g/mL, EUCAST  $\leq$ 8/4  $\mu$ g/mL). The presence of other resistance mechanisms, such as OXA-1 beta-lactamase, can increase MIC values.[3][4]

Table 2: Comparative MIC Values (µg/mL) of Ceftazidime-Avibactam against ESBL-Producing E. coli



| Study/Region                | Number of Isolates | MIC50                                               | MIC90                                               | Susceptibility (%)                                               |
|-----------------------------|--------------------|-----------------------------------------------------|-----------------------------------------------------|------------------------------------------------------------------|
| Qatar (ICU<br>isolates)     | 38                 | 0.19                                                | 0.38                                                | 99.1% (for<br>Enterobacterales<br>)[5][6]                        |
| Checkerboard<br>Assay Study | 19                 | 0.016 (avibactam<br>conc. to reach<br>CAZ MIC of 4) | 0.063 (avibactam<br>conc. to reach<br>CAZ MIC of 4) | High, with 4 mg/L<br>avibactam<br>restoring<br>susceptibility[7] |
| Urinary Isolates<br>Study   | 100                | -                                                   | -                                                   | 100%[9]                                                          |

Note: Avibactam is a potent inhibitor of a wide range of beta-lactamases, including ESBLs, and generally restores the activity of ceftazidime.[10][11][12][13][14]

Table 3: Comparative MIC Values ( $\mu g/mL$ ) of Imipenem-Relebactam against ESBL-Producing E. coli



| Study/Region                              | Number of<br>Isolates              | MIC50 | MIC90 | Susceptibility<br>(%)                        |
|-------------------------------------------|------------------------------------|-------|-------|----------------------------------------------|
| Japan                                     | 4 (ESBL+, imipenem-nonsusceptible) | -     | -     | 100%                                         |
| Spain                                     | -                                  | 0.125 | 0.125 | 100% (for imipenem-susceptible isolates)[15] |
| Latin America<br>(SMART 2018-<br>2020)    | -                                  | -     | -     | 99.9% (for ESBL<br>non-CRE<br>isolates)[16]  |
| Multi-drug<br>resistant isolates<br>study | 48 (CTX-M<br>harboring)            | -     | -     | 83%<br>(Ceftolozane-<br>Tazobactam)          |

Note: Relebactam restores the activity of imipenem against many imipenem-resistant, ESBL-producing isolates.[17][18][19][20][21][22]

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key experiments cited in the evaluation of these antimicrobial agents.

## **Minimum Inhibitory Concentration (MIC) Determination**

- a. Broth Microdilution Method (as per CLSI guidelines)
- Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
- Procedure:



- Prepare a standardized bacterial inoculum (approximately 5 x 10<sup>5</sup> CFU/mL) in cationadjusted Mueller-Hinton broth (CAMHB).
- Dispense serial two-fold dilutions of the antimicrobial agent (e.g., piperacillin-tazobactam with a fixed tazobactam concentration of 4 μg/mL) into the wells of a 96-well microtiter plate.
- Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic)
   and a sterility control (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
- Quality Control: Standard ATCC strains (e.g., E. coli ATCC 25922) are tested concurrently to ensure the accuracy of the results.[15][23][24]
- b. Agar Dilution Method
- Objective: Similar to broth microdilution, but performed on solid media.
- Procedure:
  - Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of the antimicrobial agent.
  - Prepare a standardized bacterial inoculum (approximately 1 x 10<sup>4</sup> CFU per spot).
  - Spot the bacterial suspension onto the surface of each agar plate.
  - Incubate the plates at 35°C ± 2°C for 16-20 hours.
  - The MIC is the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth.

### Time-Kill Assay



- Objective: To assess the bactericidal activity of an antimicrobial agent over time.
- Procedure:
  - Prepare tubes of CAMHB containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC).
  - Inoculate the tubes with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10<sup>5</sup> to 5 x 10<sup>6</sup> CFU/mL.
  - Incubate the tubes at 35°C with agitation.
  - At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
  - Perform serial dilutions of the aliquots in a suitable neutralizer or saline.
  - Plate the dilutions onto Mueller-Hinton agar plates to determine the number of viable bacteria (CFU/mL).
  - A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

# Mandatory Visualizations Signaling Pathways and Mechanisms of Action









Relebactam

Class: Diazabicyclooctane (DBO)

Mechanism: Reversible covalent acylation
Inhibits: Class A, C





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jwatch.org [jwatch.org]
- 2. cris.unibo.it [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. Point-Counterpoint: Piperacillin-Tazobactam Should Be Used To Treat Infections with Extended-Spectrum-Beta-Lactamase-Positive Organisms PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar -



PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of ceftazidime-avibactam combination in in vitro checkerboard assays -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The β-Lactams Strike Back: Ceftazidime-Avibactam PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In vitro activity of imipenem/relebactam against Gram-negative clinical isolates in two Spanish tertiary hospitals PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. merckconnect.com [merckconnect.com]
- 20. Relebactam Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. In Vitro Activity of Imipenem-Relebactam and Ceftolozane-Tazobactam against Resistant Gram-Negative Bacilli PMC [pmc.ncbi.nlm.nih.gov]
- 23. ihma.com [ihma.com]
- 24. nih.org.pk [nih.org.pk]
- To cite this document: BenchChem. [Comparative Analysis of Beta-Lactamase Inhibitors Against ESBL-Producing E. coli]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3435033#validation-of-pilabactam-sodium-s-activity-against-esbl-producing-e-coli]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com